PF-06282999 - 1435467-37-0

PF-06282999

Catalog Number: EVT-279207
CAS Number: 1435467-37-0
Molecular Formula: C13H12ClN3O3S
Molecular Weight: 325.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06282999 is a synthetically derived member of the thiouracil class of compounds. [] This small molecule acts as a potent and selective mechanism-based inactivator of the enzyme myeloperoxidase (MPO). [] Its primary area of research interest lies in exploring its potential for treating cardiovascular diseases. [, ]

Molecular Structure Analysis

A key chemical reaction involving PF-06282999 is its irreversible binding to and inactivation of MPO. [] This interaction is time-dependent and hinges on the catalytic activity of MPO, signifying a mechanism-based inactivation process. [] Further research is required to fully elucidate the specific chemical transformations occurring during this inactivation process.

Mechanism of Action

PF-06282999 functions by irreversibly inhibiting the enzyme myeloperoxidase (MPO). [] This inhibition occurs in a time-dependent manner and relies on the catalytic activity of MPO, marking it as a mechanism-based inactivation process. [] PF-06282999 forms a covalent bond with the MPO enzyme, leading to its permanent deactivation. This inactivation disrupts the enzyme's ability to catalyze the production of hypochlorous acid, a reactive oxygen species implicated in various inflammatory processes. [] Interestingly, PF-06282999 also demonstrates the ability to activate the pregnane X receptor (PXR), a nuclear receptor involved in regulating drug metabolism and transport. [] This activation leads to the induction of CYP3A4, a key enzyme in drug metabolism, which could potentially lead to drug-drug interactions. [, ]

Physical and Chemical Properties Analysis

PF-06282999 exhibits physicochemical properties that contribute to its pharmacokinetic profile. Its characteristics generally favor elimination through non-metabolic routes. [] The compound demonstrates moderate plasma protein binding across various species. [] In vitro studies suggest moderate intestinal permeability and minimal transporter-mediated hepatobiliary disposition. [] PF-06282999 exhibits resistance to metabolic turnover by liver microsomes and hepatocytes in both animals and humans and lacks cytochrome P450 inhibition. [] These properties collectively contribute to its favorable pharmacokinetic profile.

Applications
  • Investigating the Role of MPO in Atherosclerosis: PF-06282999 has been instrumental in elucidating the role of MPO in atherosclerotic lesion development. [] Animal studies using this inhibitor revealed that while MPO inhibition did not impact overall plaque area, it led to a decrease in necrotic core area, suggesting a potential role in stabilizing atherosclerotic plaques. []

  • Potential Therapeutic Target for Cardiovascular Diseases: The inhibition of MPO by PF-06282999 has positioned it as a potential therapeutic candidate for cardiovascular diseases. [] Its ability to modulate MPO activity, an enzyme linked to inflammation and oxidative stress in the cardiovascular system, underscores its therapeutic promise in this domain. []

  • Tool Compound for Drug Discovery: PF-06282999's well-defined mechanism of action and selectivity make it a valuable tool compound in drug discovery. Its use in PXR transactivation assays can aid in identifying backup compounds that lack PXR activation and CYP3A4 induction liability, crucial considerations in drug development. []

  • Non-invasive Monitoring of Plaque Inflammation: Research utilizing PF-06282999 in conjunction with [18F]-Fluoro-deoxy-glucose (FDG) imaging has explored the potential for non-invasively monitoring plaque inflammation. [] The observed reduction in FDG signal following PF-06282999 treatment suggests its utility in assessing the inflammatory status of atherosclerotic lesions. []

Rifampin

Compound Description: Rifampin is a well-known antibiotic that is also a potent inducer of cytochrome P450 3A4 (CYP3A4), primarily through activation of the pregnane X receptor (PXR) .

Relevance: Rifampin serves as a prototypical PXR agonist and is used as a positive control in studies investigating the induction potential of other compounds, like PF-06282999. While structurally unrelated to PF-06282999, both compounds have been shown to induce CYP3A4, with PF-06282999 exhibiting a weaker induction profile compared to rifampin .

Midazolam

Compound Description: Midazolam is a benzodiazepine medication commonly used as a sedative and anesthetic. It is primarily metabolized by CYP3A4 .

Relevance: Midazolam serves as a sensitive probe substrate for assessing CYP3A4 activity. In clinical drug-drug interaction studies, co-administration of PF-06282999 with midazolam resulted in a dose-dependent decrease in midazolam exposure, indicating that PF-06282999 can induce CYP3A4 activity in vivo .

6-(Substituted-phenyl)thiouracils

Compound Description: This refers to a class of compounds encompassing PF-06282999, characterized by a thiouracil core structure substituted at the 6-position with various aryl groups .

Relevance: These compounds represent a series of structural analogs explored during the discovery and optimization of PF-06282999 as potent and selective MPO inhibitors. Modifications to the aryl substituent at the 6-position of the thiouracil were investigated to optimize the inhibitory potency, selectivity, and pharmacokinetic properties .

PF-1355

Compound Description: PF-1355 is another thiouracil derivative identified as an MPO inhibitor .

AZM198

Compound Description: AZM198 is a 2-thioxanthine derivative that acts as an MPO inhibitor .

CITCO

Compound Description: CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is a highly selective agonist of the constitutive androstane receptor (CAR) .

Relevance: Similar to the use of rifampin as a PXR agonist control, CITCO is used as a positive control for CAR activation in gene expression studies. By comparing the gene expression profiles induced by PF-06282999, rifampin, and CITCO, researchers can assess the specific nuclear receptor pathways involved in the regulation of drug metabolism and transport genes .

Omeprazole

Compound Description: Omeprazole is a proton pump inhibitor widely used to treat gastroesophageal reflux disease and peptic ulcers. It is also known to activate the aryl hydrocarbon receptor (AhR) .

Relevance: In the context of studying drug metabolism and transport regulation, omeprazole serves as a positive control for AhR activation. Comparing the gene expression signatures induced by PF-06282999, rifampin, CITCO, and omeprazole allows researchers to differentiate between PXR-, CAR-, and AhR-mediated effects on drug-disposition genes .

Pazopanib

Compound Description: Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer treatment. It has been found to induce CYP3A4, but the underlying mechanism remains unclear .

Relevance: Pazopanib serves as an example of a compound inducing CYP3A4 through a pathway distinct from PXR, CAR, or AhR, as indicated by its gene expression signature. In contrast, PF-06282999 primarily induces CYP3A4 via PXR activation .

Properties

CAS Number

1435467-37-0

Product Name

PF-06282999

IUPAC Name

2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide

Molecular Formula

C13H12ClN3O3S

Molecular Weight

325.77 g/mol

InChI

InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21)

InChI Key

ICYNYWFGIDGBRD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06282999; PF06282999; PF06282999.

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.